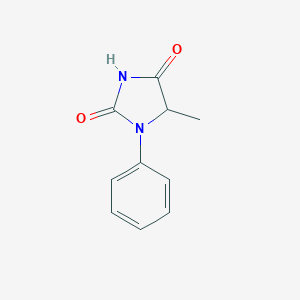

5-Methyl-1-phenylimidazolidine-2,4-dione

Übersicht

Beschreibung

5-Methyl-1-phenylimidazolidine-2,4-dione is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a phenyl group and a methyl group attached to the imidazolidine ring. This compound is primarily used in proteomics research .

Vorbereitungsmethoden

The synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-Methyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., hydrochloric acid), and specific oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methyl-1-phenylimidazolidine-2,4-dione has been investigated for its potential therapeutic applications:

- Anticonvulsant Activity : Research indicates that this compound exhibits strong anticonvulsant properties, making it a candidate for the development of new antiepileptic drugs .

- Androgen Receptor Antagonists : The compound has shown promise as an androgen receptor antagonist, which could have implications in treating hormone-sensitive conditions such as prostate cancer .

- Inhibition of Aldose Reductase : Sulfonyl derivatives of imidazolidine-2,4-diones, including this compound, have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications .

Biological Research

In biological studies, this compound is being explored for:

- Hypoglycemic Effects : The compound has been reported to possess hypoglycemic properties, which may aid in the management of diabetes .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens .

Industrial Applications

In the industrial sector, this compound serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for use in the production of various derivatives that are essential in drug formulation and chemical manufacturing .

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidine compounds showed significant anticonvulsant effects in animal models. The results indicated that modifications to the phenyl group influenced the efficacy and potency of the compounds .

Case Study 2: Aldose Reductase Inhibition

Research explored the inhibitory effects of sulfonyl derivatives on aldose reductase activity. The study highlighted how modifications to the imidazolidine structure could enhance inhibitory activity, suggesting potential therapeutic applications in diabetic neuropathy .

Wirkmechanismus

The mechanism of action of 5-Methyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-1-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

1-Phenylimidazolidine-2,4-dione: Lacks the methyl group, resulting in different chemical and biological properties.

5-Methylimidazolidine-2,4-dione: Lacks the phenyl group, leading to variations in its reactivity and applications.

1-Methyl-5-phenylimidazolidine-2,4-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

5-Methyl-1-phenylimidazolidine-2,4-dione, also known as a hydantoin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its imidazolidine ring structure, which is known to influence its biological activity. The compound's molecular formula is , and it exhibits a melting point range of 212–215 °C . Its structural features make it a candidate for various biological interactions.

Antagonistic Activity at Serotonin Receptors

Research indicates that derivatives of this compound exhibit significant antagonistic activity at serotonin 5-HT2A receptors. A study synthesized several compounds based on this scaffold and evaluated their affinity for the 5-HT2A receptor. Among these compounds, certain derivatives demonstrated moderate antagonistic potency, inhibiting platelet aggregation induced by serotonin with an IC50 value of 27.3 μM, which is notably more active than established antagonists like sarpogrelate (IC50 = 66.8 μM) and comparable to ketanserin (IC50 = 32.1 μM) .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. A study synthesized a series of imidazolidine-2,4-dione derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that some derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Serotonin Receptor Modulation : By acting as an antagonist at the 5-HT2A receptor, it modulates serotonin signaling pathways that are crucial in various physiological processes including mood regulation and platelet aggregation .

- Inhibition of Platelet Aggregation : The compound's ability to inhibit collagen-stimulated platelet aggregation suggests a therapeutic potential in preventing thrombotic events .

- Antimicrobial Mechanism : The exact mechanism underlying the antimicrobial effects remains under investigation; however, it is hypothesized that the imidazolidine structure may interfere with bacterial cell wall synthesis or function .

Case Study 1: Antiplatelet Activity

In a controlled laboratory setting, researchers assessed the antiplatelet properties of several hydantoin derivatives including this compound. These studies revealed that certain derivatives could significantly reduce platelet aggregation in response to serotonin and collagen stimuli. This positions them as potential candidates for developing new antiplatelet therapies aimed at patients resistant to conventional treatments .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing a variety of imidazolidine derivatives and testing their antimicrobial efficacy against clinically relevant pathogens. The findings demonstrated that select compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the hydantoin structure could enhance antimicrobial potency .

Summary of Research Findings

| Biological Activity | Effect | IC50/Activity Level |

|---|---|---|

| Antagonism at 5-HT2A Receptors | Inhibition of platelet aggregation | IC50 = 27.3 μM |

| Antibacterial Activity | Effective against Staphylococcus aureus | Moderate to high efficacy |

| Effective against Escherichia coli | Moderate efficacy |

Eigenschaften

IUPAC Name |

5-methyl-1-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(13)11-10(14)12(7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAXVIHEALTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385260 | |

| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105510-41-6 | |

| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.